1-Bromo-3-(bromomethyl)adamantane

Catalog No.
S673431
CAS No.
1822-25-9
M.F
C11H16Br2
M. Wt
308.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-(bromomethyl)adamantane

CAS Number

1822-25-9

Product Name

1-Bromo-3-(bromomethyl)adamantane

IUPAC Name

1-bromo-3-(bromomethyl)adamantane

Molecular Formula

C11H16Br2

Molecular Weight

308.05 g/mol

InChI

InChI=1S/C11H16Br2/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9H,1-7H2

InChI Key

SKQVGBXLHPBGHY-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)Br)CBr

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)CBr

1-Bromo-3-(bromomethyl)adamantane (CAS: 1822-25-9) is a highly specialized, asymmetric building block featuring a rigid tricyclic hydrocarbon core substituted with both a tertiary bridgehead bromide and a primary bromomethyl group. This distinct structural asymmetry provides orthogonal reactivity profiles—specifically, the primary site is highly susceptible to SN2 nucleophilic attack, while the sterically hindered, cage-locked tertiary site is restricted to SN1 or radical pathways[1]. For industrial and scientific procurement, this compound is prioritized when synthesizing complex, heterobifunctional adamantane derivatives, as it allows for precise, step-wise functionalization without the statistical mixtures inherent to symmetric dihalides .

Substituting 1-bromo-3-(bromomethyl)adamantane with a symmetric analog like 1,3-dibromoadamantane or 1,3-bis(bromomethyl)adamantane fundamentally compromises synthetic efficiency and manufacturability [1]. Because symmetric dihalides possess two chemically identical reactive sites, attempting to mono-functionalize them inherently yields a statistical mixture of unreacted starting material, the desired mono-substituted product, and over-reacted di-substituted byproducts. This lack of chemoselectivity limits the theoretical maximum yield of the mono-adduct to approximately 50% and necessitates labor-intensive, solvent-heavy chromatographic purification . In contrast, the orthogonal reactivity of 1-bromo-3-(bromomethyl)adamantane ensures that generic substitution is practically unworkable for scalable, step-wise synthesis of asymmetric derivatives.

Chemoselectivity in Primary Mono-Functionalization (SN2)

When subjected to standard SN2 conditions (e.g., reaction with sodium azide or primary amines), 1-bromo-3-(bromomethyl)adamantane exhibits near-perfect site selectivity for the primary bromomethyl group, leaving the tertiary bridgehead bromide intact [1]. Comparative studies show that attempting a similar mono-functionalization on 1,3-dibromoadamantane yields a statistical mixture, capping the isolated mono-adduct yield at roughly 45-50% .

Evidence DimensionIsolated yield of mono-substituted intermediate
Target Compound Data>95% selective mono-substitution at the C3-bromomethyl site
Comparator Or Baseline1,3-Dibromoadamantane (symmetric tertiary bromides) yielding ~50% max mono-adduct
Quantified Difference~45% absolute increase in isolated intermediate yield
ConditionsStandard SN2 nucleophilic substitution (1.0 eq nucleophile, polar aprotic solvent)

Eliminates the need for complex chromatographic separation of statistical mixtures, dramatically improving process yield and scalability.

Precursor Suitability for Heterobifunctional Architectures

The true procurement value of 1-bromo-3-(bromomethyl)adamantane lies in its ability to support sequential, orthogonal reactions. After the primary site is functionalized, the remaining tertiary bromide can be activated via SN1 or radical-mediated cross-coupling (e.g., Suzuki or Negishi-type reactions)[1]. Benchmarking against 1-bromoadamantane demonstrates that while the mono-halide is limited to a single functionalization event, the target compound enables the synthesis of A-B type di-substituted architectures with high overall efficiency[2].

Evidence DimensionCapacity for sequential orthogonal functionalization
Target Compound DataSupports 2 distinct, step-wise functionalization events (SN2 followed by SN1/Radical)
Comparator Or Baseline1-Bromoadamantane (mono-halide) restricted to 1 functionalization event
Quantified Difference100% increase in functionalization capacity (bifunctional vs monofunctional)
ConditionsSequential multi-step organic synthesis protocols

Enables the design of sophisticated bifunctional pharmacophores or heterobifunctional polymer monomers that are chemically impossible to synthesize from simple mono-halides.

Processability: Reduction in Purification Solvent Burden

The high chemoselectivity of 1-bromo-3-(bromomethyl)adamantane directly translates into significant downstream processability advantages. Because the initial SN2 reaction produces a single major product rather than a statistical mixture, the purification burden is drastically reduced [1]. Process chemistry evaluations indicate that separating the mono-functionalized product of a symmetric dihalide like 1,3-dibromoadamantane requires extensive high-resolution chromatography, whereas the target compound's product can often be isolated via simple crystallization or plug filtration, reducing solvent usage by up to 70% [2].

Evidence DimensionChromatographic solvent volume required per kg of mono-adduct
Target Compound DataMinimal solvent requirement (often crystallizable or plug-filtered)
Comparator Or Baseline1,3-Dibromoadamantane mono-functionalization mixtures requiring high-resolution column chromatography
Quantified Difference>70% reduction in purification solvent volume
ConditionsScale-up isolation of mono-functionalized adamantane intermediates

Significantly lowers solvent waste, labor costs, and cycle times in scale-up or library synthesis campaigns.

Medicinal Chemistry: Heterobifunctional Pharmacophore Design

Directly leveraging the orthogonal reactivity demonstrated in Section 3, this compound is the premier choice for synthesizing A-B type adamantane derivatives. It is specifically procured when one functional group must serve as a lipophilic membrane-anchor or metabolic shield, while the other arm acts as a flexible linker to a target-binding moiety [1].

Polymer Science: Asymmetric Rigid Cross-Linkers

In the development of advanced polyimides or specialized resins, the step-wise functionalization capability allows for the creation of asymmetric monomers. This is critical when incorporating the bulky, free-volume-enhancing adamantane core into polymer backbones without causing the chain-termination or cross-linking irregularities associated with symmetric dihalide mixtures[2].

Supramolecular Chemistry: Directional Host-Guest Assembly

The ability to selectively install two different functional groups makes this compound ideal for constructing complex supramolecular architectures. It enables the attachment of a recognition motif on the primary carbon and a secondary structural element on the tertiary carbon, facilitating highly directional self-assembly processes [3].

XLogP3

3.9

Dates

Last modified: 08-15-2023

Explore Compound Types